

Methyl 4-amino-3-methoxybenzoate structure and SMILES notation

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Compound of Interest

Compound Name: Methyl 4-amino-3-methoxybenzoate

Cat. No.: B1297697

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Technical Guide: Methyl 4-amino-3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Methyl 4-amino-3-methoxybenzoate**, a key chemical intermediate in the pharmaceutical and fine chemical industries. This document outlines its chemical structure, properties, synthesis, and applications, with a focus on its role in drug development.

Chemical Structure and Identifiers

Methyl 4-amino-3-methoxybenzoate is an aromatic compound with the chemical formula $C_9H_{11}NO_3$.^[1] Its structure features a benzene ring substituted with an amino group, a methoxy group, and a methyl ester group.

SMILES Notation:

^[1]

IUPAC Name: **methyl 4-amino-3-methoxybenzoate**^[1]

Physicochemical Properties

The properties of **Methyl 4-amino-3-methoxybenzoate** make it a versatile reagent in organic synthesis. A summary of its key quantitative data is presented below.

Property	Value	Source
Molecular Weight	181.19 g/mol	[1] [2]
CAS Number	41608-64-4	[2]
Melting Point	128-131°C	[2]
Appearance	White to light yellow solid	[3]
Purity	≥98%	[2]

Note on Solubility: While specific solubility data for **Methyl 4-amino-3-methoxybenzoate** is not readily available, its isomers are known to be soluble in methanol, ethanol, chloroform, and dimethyl sulfoxide (DMSO), and slightly soluble in water.[\[4\]](#)

Synthesis Protocol

Methyl 4-amino-3-methoxybenzoate can be synthesized via the reduction of a nitro-substituted precursor. The following is a common experimental protocol.

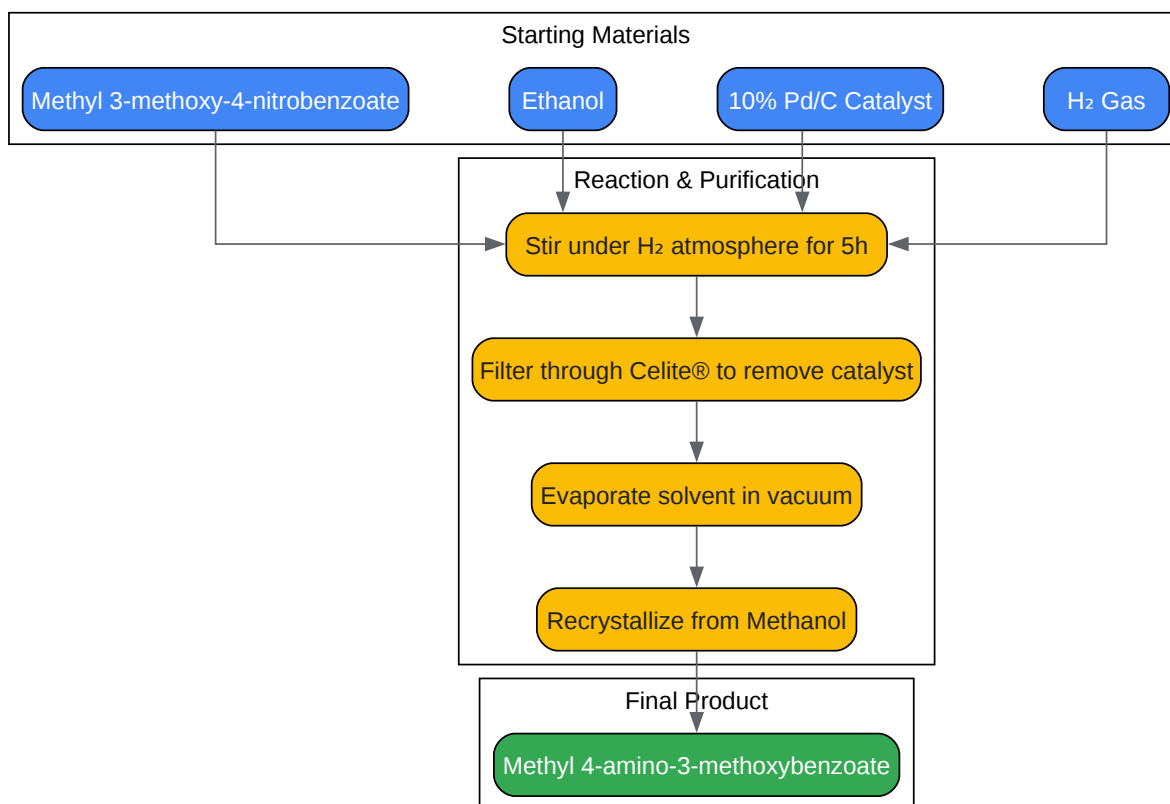
Reaction: Reduction of Methyl 3-methoxy-4-nitrobenzoate

Materials:

- Methyl 3-methoxy-4-nitrobenzoate
- Ethanol
- Palladium on carbon (10% Pd/C)
- Hydrogen (H₂) gas
- Celite®

Procedure:

- A solution of methyl 3-methoxy-4-nitrobenzoate in ethanol is prepared.
- A catalytic amount of 10% Palladium on carbon is added to the solution.
- The mixture is stirred under a hydrogen atmosphere for approximately 5 hours.
- Upon completion of the reaction, the palladium catalyst is removed by filtration through a pad of Celite®.
- The solvent is evaporated under vacuum to yield an off-white solid.
- The crude product is recrystallized from methanol to afford pure **Methyl 4-amino-3-methoxybenzoate**.



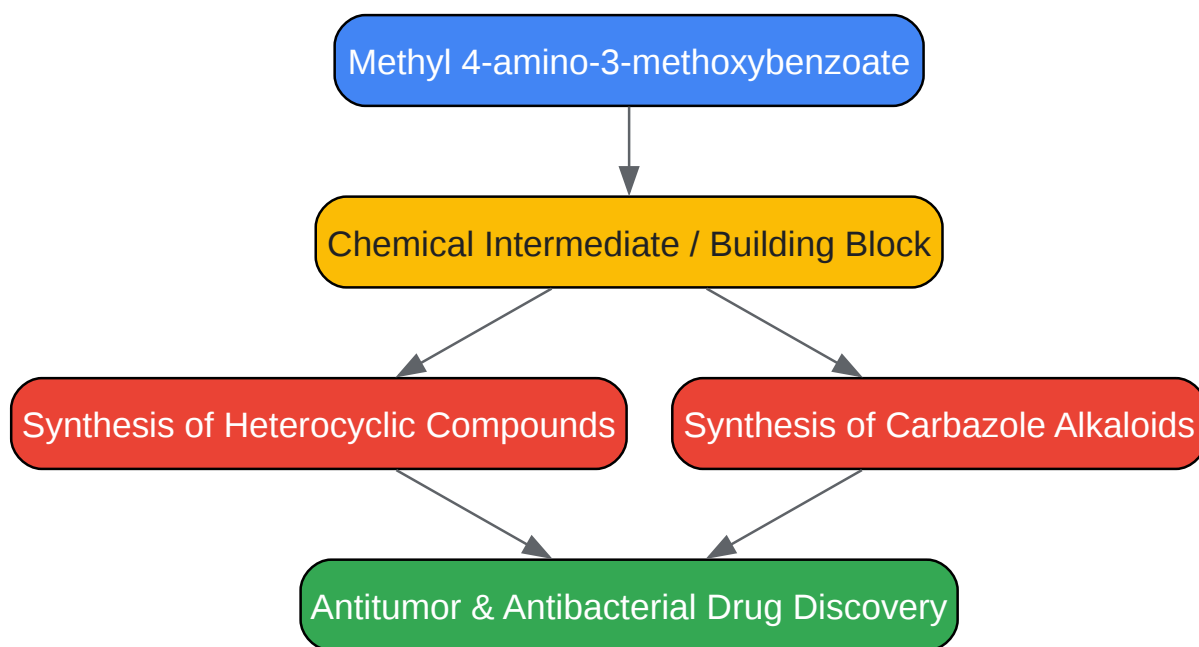
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Synthesis workflow for **Methyl 4-amino-3-methoxybenzoate**.

Role in Drug Development and Discovery

Methyl 4-amino-3-methoxybenzoate is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical sector.^[5] Its chemical structure makes it an ideal starting material for creating heterocyclic compounds and other molecular scaffolds present in many drug candidates.

Notably, it serves as a key intermediate in the synthesis of carbazole alkaloids, which are investigated for their potential antitumor and antibacterial properties.[3] The amino and ester functional groups on the molecule allow for a variety of chemical transformations, making it a versatile component in medicinal chemistry.



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Role of **Methyl 4-amino-3-methoxybenzoate** in drug discovery.

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